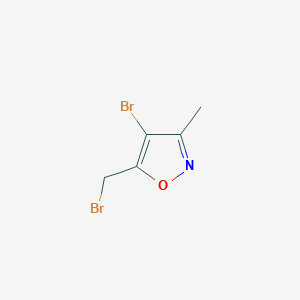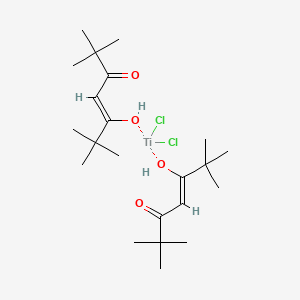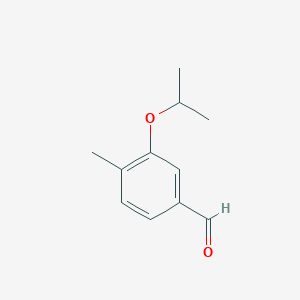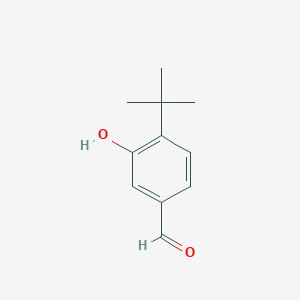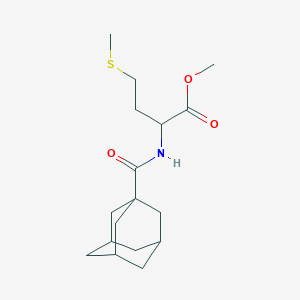
Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoate
Übersicht
Beschreibung
Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoate is a synthetic organic compound with a complex structure. It combines adamantane, a rigid and highly stable hydrocarbon, with a carbonyl group and a methylsulfanylbutanoate moiety. The adamantane core imparts unique properties to this compound, making it interesting for various applications in medicinal chemistry, catalyst development, and nanomaterials .
Synthesis Analysis
The synthesis of substituted adamantanes often involves carbocation or radical intermediates. In the case of Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoate , the starting material undergoes methanolysis to yield a mixture of methyl 1- and 2-adamantanecarboxylates. The reported yield is 49%, with 82% BRSM based on the recovered adamantane .
Molecular Structure Analysis
The molecular structure of Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoate consists of an adamantane core, a carbonyl group, and a methylsulfanylbutanoate side chain. The adamantane cage provides rigidity and stability, while the functional groups contribute to its reactivity and properties .
Chemical Reactions Analysis
The compound can participate in various chemical reactions due to its functional groups. For instance, it may undergo nucleophilic substitution, oxidation, or reduction reactions. Understanding its reactivity is crucial for designing synthetic routes and functionalizing adamantane derivatives .
Physical And Chemical Properties Analysis
Wirkmechanismus
The specific mechanism of action for Methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoate depends on its intended application. It could act as a drug candidate, a catalyst, or a building block for nanomaterials. Further studies are needed to elucidate its precise interactions with biological targets or catalytic substrates .
Eigenschaften
IUPAC Name |
methyl 2-(adamantane-1-carbonylamino)-4-methylsulfanylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3S/c1-21-15(19)14(3-4-22-2)18-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h11-14H,3-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETWAMSVKSUKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




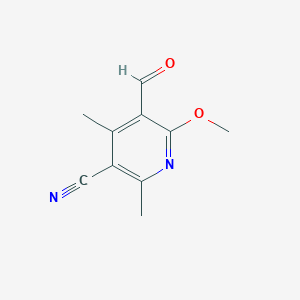
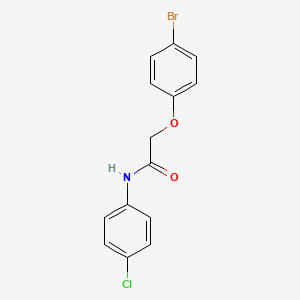
![3-(Phenylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3270648.png)
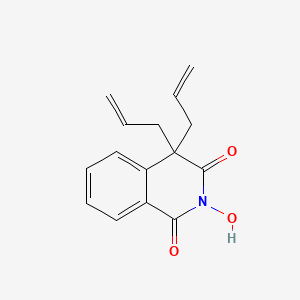
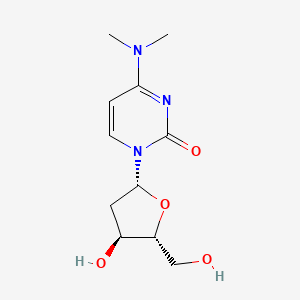
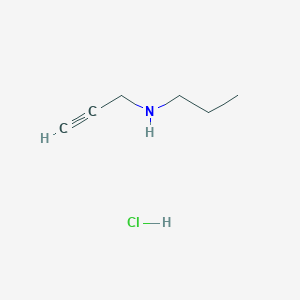
![3-[(2-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3270670.png)
![2-Bromo-5-[3-(trifluoromethoxy)phenyl]-1,3,4-thiadiazole](/img/structure/B3270676.png)
